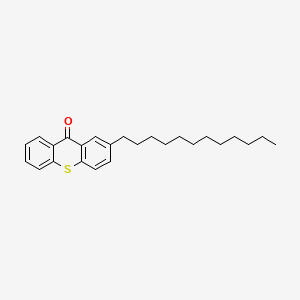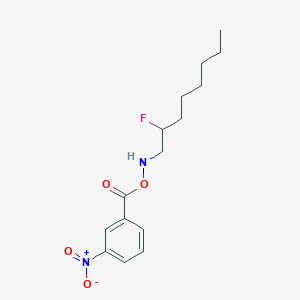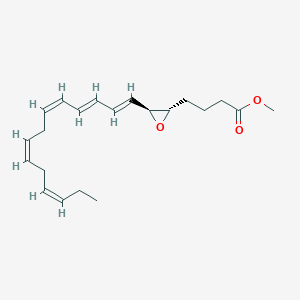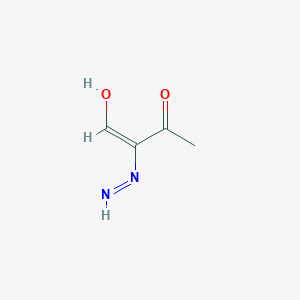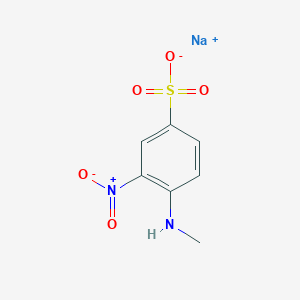
Sodium;4-(methylamino)-3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(methylamino)-3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of a nitro group (-NO2), a methylamino group (-NHCH3), and a sulfonate group (-SO3Na) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-(methylamino)-3-nitrobenzenesulfonate typically involves the nitration of 4-(methylamino)benzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;4-(methylamino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or hydroxides in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-(methylamino)-3-aminobenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: N-oxides of the methylamino group.
Wissenschaftliche Forschungsanwendungen
Sodium;4-(methylamino)-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium;4-(methylamino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The methylamino group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Sodium;4-(methylamino)-3-nitrobenzenesulfonate can be compared with other nitrobenzenesulfonates and related compounds:
Sodium;4-nitrobenzenesulfonate: Lacks the methylamino group, resulting in different chemical reactivity and applications.
Sodium;4-(dimethylamino)-3-nitrobenzenesulfonate: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.
Sodium;4-(methylamino)-2-nitrobenzenesulfonate: The position of the nitro group is different, leading to variations in chemical behavior and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical characteristics.
Eigenschaften
Molekularformel |
C7H7N2NaO5S |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
sodium;4-(methylamino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H8N2O5S.Na/c1-8-6-3-2-5(15(12,13)14)4-7(6)9(10)11;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NHFUTBWTDGRNFB-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


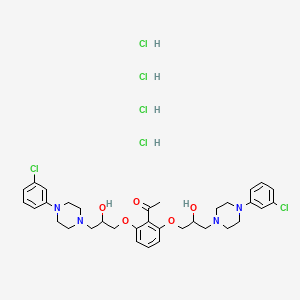
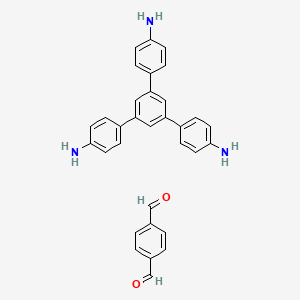
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
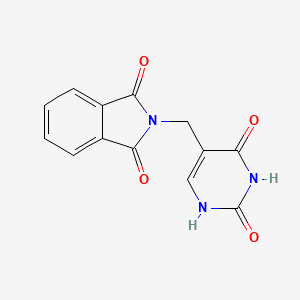

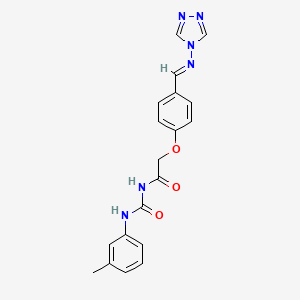

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
